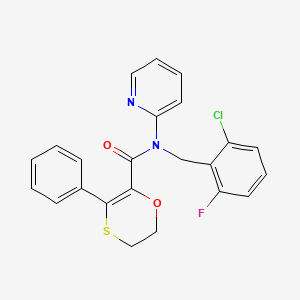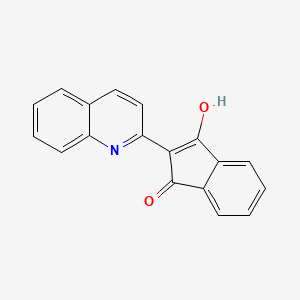![molecular formula C19H27N5O2 B12190493 8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-yl-4,5-dihydropurine-2,6-dione](/img/structure/B12190493.png)
8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-yl-4,5-dihydropurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-yl-4,5-dihydropurine-2,6-dione is a complex organic compound with a unique structure that includes a purine core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-yl-4,5-dihydropurine-2,6-dione typically involves multiple steps. One common method starts with the reaction of a purine derivative with benzyl chloride and methylamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution. The intermediate product is then subjected to further reactions to introduce the propan-2-yl group and other substituents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-yl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or methyl groups can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-yl-4,5-dihydropurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-yl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate: Another compound with a benzyl and methylamino group.
Phenylacetone: A simpler compound with a benzyl group and a ketone functional group.
Uniqueness
8-[[Benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-yl-4,5-dihydropurine-2,6-dione is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C19H27N5O2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
8-[[benzyl(methyl)amino]methyl]-1,3-dimethyl-7-propan-2-yl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C19H27N5O2/c1-13(2)24-15(12-21(3)11-14-9-7-6-8-10-14)20-17-16(24)18(25)23(5)19(26)22(17)4/h6-10,13,16-17H,11-12H2,1-5H3 |
InChI Key |
HADNWPINJCTJQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2C(N=C1CN(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(4-Methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B12190422.png)
![N-(2-acetylphenyl)-3-[4-methyl-2-oxo-7-(propan-2-yloxy)-2H-chromen-6-yl]propanamide](/img/structure/B12190427.png)
![5-bromo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]furan-2-carboxamide](/img/structure/B12190438.png)
![7-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12190440.png)

![4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12190454.png)
amine](/img/structure/B12190468.png)
![N-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B12190475.png)
![(4E)-1-benzyl-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(4-methylphenyl)pyrrolidine-2,3-dione](/img/structure/B12190481.png)
![N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B12190487.png)

![2-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B12190490.png)
